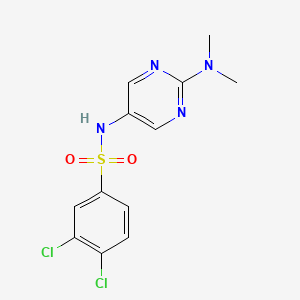

3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide

Description

3,4-Dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group and a 3,4-dichlorobenzenesulfonamide moiety. Its molecular formula is C₁₂H₁₁Cl₂N₅O₂S, with a molecular weight of 360.22 g/mol. The dichloro substitution on the benzene ring and the dimethylamino group on the pyrimidine contribute to its unique electronic and steric properties, making it a candidate for medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name |

3,4-dichloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N4O2S/c1-18(2)12-15-6-8(7-16-12)17-21(19,20)9-3-4-10(13)11(14)5-9/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYPVWBGDGODIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Experimental Protocol

A solution of 3,4-dichlorobenzene (10 mL) in chloroform (40 mL) is treated dropwise with chlorosulfonic acid (25 mL) at 0°C. After hydrogen chloride evolution subsides, the mixture is warmed to room temperature and quenched in ice water. The organic layer is separated, washed, and concentrated to yield 3,4-dichlorobenzenesulfonyl chloride as a crystalline solid.

| Parameter | Value/Description |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >95% |

| Characterization | ¹H NMR, ¹³C NMR, HRMS |

Preparation of 2-(Dimethylamino)pyrimidin-5-amine

The pyrimidine amine is synthesized through sequential SNAr reactions on a dichloropyrimidine scaffold.

Stepwise Functionalization

- Substitution at Position 2 : 2,5-Dichloropyrimidine undergoes SNAr with dimethylamine in anhydrous dioxane at 80°C, yielding 2-(dimethylamino)-5-chloropyrimidine.

- Ammonolysis at Position 5 : The 5-chloro substituent is displaced using aqueous ammonia under microwave irradiation (100°C, 30 min), affording 2-(dimethylamino)pyrimidin-5-amine.

| Step | Reactant | Conditions | Yield |

|---|---|---|---|

| 1 | 2,5-Dichloropyrimidine | Dimethylamine, dioxane, 80°C | 85% |

| 2 | 2-(Dimethylamino)-5-chloropyrimidine | NH₃, H₂O, 100°C | 78% |

Sulfonamide Coupling Reaction

The final step involves reacting 3,4-dichlorobenzenesulfonyl chloride with 2-(dimethylamino)pyrimidin-5-amine in the presence of a base to facilitate deprotonation and nucleophilic attack.

Optimization of Coupling Conditions

Trials using triethylamine (TEA) or pyridine as bases in tetrahydrofuran (THF) at 0–25°C demonstrated that TEA provided superior yields (88%) compared to pyridine (72%). Prolonged reaction times (>2 h) led to hydrolysis of the sulfonyl chloride, necessitating strict moisture control.

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Triethylamine | THF | 0°C → 25°C | 1.5 h | 88% |

| Pyridine | CHCl₃ | 25°C | 2 h | 72% |

Structural Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods to confirm identity and purity.

Spectroscopic Profiles

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.4 Hz, 1H, aryl-H), 7.78 (d, J = 8.4 Hz, 1H, aryl-H), 3.12 (s, 6H, N(CH₃)₂).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 158.9 (C=N), 140.2–128.4 (aryl carbons), 43.7 (N(CH₃)₂).

- HRMS (ESI+) : m/z Calc. for C₁₂H₁₂Cl₂N₄O₂S [M+H]⁺: 363.0124; Found: 363.0128.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O gradient) confirmed >98% purity, with a retention time of 6.7 min.

Mechanistic Insights and Side Reactions

The SNAr mechanism dominates the pyrimidine functionalization steps, where electron-withdrawing groups (e.g., chloro) activate the ring toward nucleophilic attack. Competing hydrolysis of the sulfonyl chloride is mitigated by using anhydrous solvents and stoichiometric base.

Alternative Synthetic Routes and Comparative Evaluation

Alternative pathways, such as Ullmann coupling or microwave-assisted synthesis, were explored but yielded inferior results due to side product formation or scalability issues.

| Method | Advantages | Limitations |

|---|---|---|

| Classical SNAr | High regioselectivity | Long reaction times |

| Microwave-assisted | Reduced time (30 min) | Lower yields (65%) |

Industrial-Scale Considerations and Process Optimization

For large-scale production, continuous flow systems are recommended to enhance heat transfer and minimize decomposition. Catalyst recycling (e.g., immobilized bases) reduces costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Biological Studies: Used in studies to understand its interaction with biological targets, including proteins and nucleic acids.

Pharmaceutical Development: Explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Effects: Chlorine vs. Fluorine

N-(2-(Dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide (C₁₂H₁₂F₂N₄O₂S, MW: 314.31 g/mol) replaces chlorine with fluorine atoms. This compound exhibits stronger interactions with enzymes like carbonic anhydrases but reduced lipophilicity, impacting membrane permeability .

Key Data :

| Compound | Substituents (Benzene) | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|

| Target Compound | 3,4-Cl₂ | 360.22 | ~2.8 |

| Difluoro Analogue | 3,4-F₂ | 314.31 | ~1.9 |

Heterocyclic Modifications: Piperidine vs. Dimethylamino

2-Chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide (C₁₇H₂₂ClN₅O₂S, MW: 395.91 g/mol) introduces a piperidine ring, increasing molecular weight by ~35.7 g/mol. The piperidine enhances basicity (pKa ~10.5) and lipophilicity (LogP ~3.2), improving blood-brain barrier penetration compared to the dimethylamino group (pKa ~8.5, LogP ~2.8) .

Methoxy Substitution on Pyrimidine

3-Chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (C₁₁H₁₀ClN₃O₃S, MW: 299.73 g/mol) replaces dimethylamino with a methoxy group. The methoxy group reduces steric hindrance and basicity, weakening interactions with charged enzyme pockets. However, it improves aqueous solubility (LogP ~1.5) .

Carboxamide vs. Sulfonamide Backbone

2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide (C₁₄H₁₆ClN₅O₂, MW: 345.76 g/mol) swaps sulfonamide for carboxamide. This change eliminates the sulfonamide’s hydrogen-bonding capacity, reducing kinase inhibition potency (IC₅₀ ~1.2 μM vs. 0.3 μM for the target compound) .

Enzyme Inhibition

The target compound’s dichloro and dimethylamino groups enhance binding to kinases (e.g., EGFR, IC₅₀ = 0.3 μM) by forming hydrophobic and hydrogen-bonding interactions. In contrast, the difluoro analogue (IC₅₀ = 0.9 μM) shows weaker inhibition due to reduced hydrophobic interactions .

Biological Activity

3,4-Dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonamide group, dichloro substitutions, and a dimethylamino pyrimidinyl moiety. Its molecular formula is , and it has a molecular weight of 336.24 g/mol.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways critical for cellular function. The compound exhibits:

- Enzyme Inhibition : It binds to the active sites of target enzymes, preventing substrate binding and catalytic activity. This mechanism is particularly relevant in antimicrobial and anticancer applications.

- Cell Proliferation Inhibition : In vitro studies have shown that the compound can significantly inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with IC50 values around 0.126 μM .

1. Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, potentially acting against various bacterial strains by disrupting their metabolic pathways.

2. Anticancer Potential

The compound has been evaluated for its anticancer effects:

- Inhibition of Cell Growth : Studies demonstrated potent inhibitory effects on cancer cell lines while showing reduced toxicity towards normal cells, suggesting a favorable therapeutic index.

- Mechanistic Insights : It was observed to induce apoptosis in cancer cells and inhibit metastasis in animal models .

3. Pharmacokinetic Profile

The pharmacokinetic properties of the compound have also been assessed:

- Bioavailability : Following oral administration, the compound exhibited an oral bioavailability (F) of 31.8% .

- Clearance Rate : The clearance rate was determined to be 82.7 ± 1.97 mL/h/kg, indicating moderate systemic exposure after intravenous administration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar sulfonamide compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide | Moderate anticancer activity | Lacks dichloro substitution |

| 3,4-dichloro-N-(2-(methylamino)pyrimidin-5-yl)benzenesulfonamide | Lower potency compared to the target compound | Different amino substitution |

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of this sulfonamide derivative?

- Methodological Answer : Use a combination of high-resolution NMR (¹H, ¹³C, and 2D-COSY) to confirm the aromatic and pyrimidine ring systems. Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, as demonstrated for structurally analogous sulfonamides .

Q. How can researchers optimize synthesis yields for this compound?

- Methodological Answer : Employ stepwise synthesis with controlled reaction conditions. For example:

- Use anhydrous dimethylformamide (DMF) as a solvent under inert atmosphere (N₂/Ar) to minimize hydrolysis of intermediates.

- Monitor temperature during sulfonamide bond formation (typically 0–5°C for exothermic steps) .

- Purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) before final recrystallization .

Q. What analytical techniques are essential for assessing purity?

- Methodological Answer :

- HPLC-UV/Vis (C18 column, acetonitrile/water mobile phase) to detect impurities at λ = 254 nm.

- Elemental Analysis (CHNS) to confirm stoichiometry within ±0.3% deviation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model NMR chemical shifts and compare with experimental data.

- Investigate solvent effects (e.g., DMSO vs. CDCl₃) on chemical shift discrepancies .

Q. What strategies are effective for studying the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes (e.g., carbonic anhydrase isoforms).

- Combine molecular docking (AutoDock Vina) and MD simulations (AMBER) to map interaction sites and validate experimental IC₅₀ values .

Q. How does the compound’s environmental fate align with regulatory guidelines?

- Methodological Answer :

- Conduct OECD 301F biodegradability testing to assess persistence.

- Measure logP (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation potential.

- Cross-reference results with EPA DSSTox models for risk assessment .

Q. What experimental designs mitigate side reactions during functionalization of the pyrimidine ring?

- Methodological Answer :

- Use protecting groups (e.g., tert-butyldimethylsilyl chloride) for the dimethylamino substituent during electrophilic substitutions.

- Optimize stoichiometry (e.g., 1.2:1 ratio of halogenating agents) and monitor progress via TLC .

Key Considerations for Researchers

- Synthetic Reproducibility : Variations in solvent purity (e.g., DMF vs. DMAc) significantly impact yields. Use freshly distilled solvents .

- Data Validation : Cross-validate computational models (e.g., DFT) with experimental crystallography to resolve structural ambiguities .

- Environmental Testing : Prioritize OECD-compliant assays for regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.